

Fmoc-S-3-amino-4,4-diphenyl-butyric acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-S-3-amino-4,4-diphenyl-
butyric acid*

Cat. No.: *B15544290*

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Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic β -amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, incorporating a bulky diphenylmethyl side chain, can impart specific conformational constraints and properties to peptides and other macromolecules. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis methodology, and an exploration of its potential applications.

Chemical and Physical Properties

While specific experimental data for **Fmoc-S-3-amino-4,4-diphenyl-butyric acid** is limited in publicly available literature, the fundamental properties can be summarized. Further experimental validation is recommended for critical applications.

Property	Value	Source
Molecular Formula	C ₃₁ H ₂₇ NO ₄	MedChemExpress[1]
Molecular Weight	477.55 g/mol	MedChemExpress[1]
CAS Number	332062-08-5	MedChemExpress[1]
Appearance	White to off-white solid	MedChemExpress[1]
Solubility	Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[2][3][4][5] Specific quantitative solubility data for the title compound is not readily available.	General knowledge on Fmoc-amino acids
Storage	Store at -20°C for long-term stability.[1]	MedChemExpress[1]

Note: The lack of publicly available experimental data for properties such as melting point and specific spectroscopic data necessitates empirical determination for specific research needs.

Spectroscopic Data Analysis (Predicted and Comparative)

Detailed experimental spectroscopic data for **Fmoc-S-3-amino-4,4-diphenyl-butyric acid** is not widely published. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between ~7.2-7.8 ppm and the aliphatic protons of the fluorenyl group), the diphenylmethyl protons, and the protons of the butyric acid backbone.

- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the butyric acid backbone.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, and aromatic C-H and C=C stretching from the phenyl and fluorenyl groups.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (477.55 g/mol).

For comparative purposes, the PubChem entry for a related compound, Fmoc-D-3,3-diphenylalanine (CAS: 189937-46-0), provides ^1H and ^{13}C NMR spectra which can offer insights into the expected peak patterns for the shared structural motifs.[6]

Experimental Protocols: Synthesis of Fmoc-Protected β -Amino Acids

A specific, detailed experimental protocol for the synthesis of **Fmoc-S-3-amino-4,4-diphenylbutyric acid** is not readily available in the peer-reviewed literature. However, general and robust methods for the asymmetric synthesis of Fmoc-protected β -amino acids are well-established. The Arndt-Eistert homologation of the corresponding α -amino acid is a classic and effective approach.

Representative Protocol: Arndt-Eistert Homologation for the Synthesis of a Fmoc- β -Amino Acid

This protocol describes a general procedure for the one-carbon homologation of an N-Fmoc- α -amino acid to its corresponding N-Fmoc- β -amino acid.

Workflow for Arndt-Eistert Homologation:



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Caption: General workflow for the Arndt-Eistert homologation.

Detailed Methodology:

- **Activation of the N-Fmoc- α -amino acid:** The starting N-Fmoc- α -amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -15°C . An equimolar amount of a base, such as N-methylmorpholine (NMM), is added. This is followed by the dropwise addition of an activating agent, typically isobutyl chloroformate, to form a mixed anhydride. The reaction is stirred at low temperature for a short period.
- **Formation of the α -diazoketone:** In a separate, light-protected flask, a freshly prepared ethereal solution of diazomethane is prepared. The activated amino acid solution from step 1 is added slowly to the diazomethane solution at 0°C . The reaction mixture is stirred for several hours, allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Wolff Rearrangement:** The crude α -diazoketone is then subjected to conditions that promote the Wolff rearrangement to form a ketene intermediate. A common method involves the use of a catalyst such as silver oxide (Ag_2O) or silver benzoate in a suitable solvent mixture like dioxane and water. Alternatively, sonication can be employed to induce the rearrangement.
- **Nucleophilic Trapping and Isolation:** The ketene intermediate is trapped in situ by a nucleophile. For the synthesis of the β -amino acid, water is used as the nucleophile. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the pure N-Fmoc- β -amino acid.

It is crucial to note that diazomethane is a toxic and explosive reagent and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

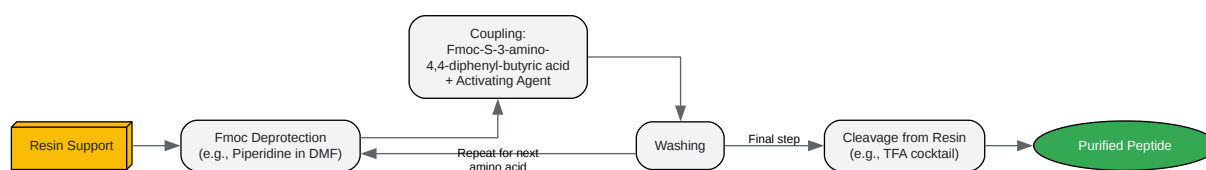
Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of **Fmoc-S-3-amino-4,4-diphenyl-butyric acid** in any signaling pathways. As a derivative of an amino acid, it has the potential to be incorporated into peptides

to study enzyme-substrate interactions, protein-protein interactions, or to develop therapeutic peptides with enhanced properties such as increased stability against proteolysis. The bulky diphenylmethyl group can be expected to significantly influence the secondary structure of peptides into which it is incorporated.

Logical Relationships in Peptide Synthesis

The use of **Fmoc-S-3-amino-4,4-diphenyl-butyric acid** in solid-phase peptide synthesis (SPPS) follows a well-defined logical workflow.



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- To cite this document: BenchChem. [Fmoc-S-3-amino-4,4-diphenyl-butyric acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544290#fmoc-s-3-amino-4-4-diphenyl-butyric-acid-chemical-properties]

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